6-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
CAS No.:
Cat. No.: VC10378531
Molecular Formula: C17H14Cl2N4O
Molecular Weight: 361.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14Cl2N4O |
|---|---|
| Molecular Weight | 361.2 g/mol |
| IUPAC Name | 6-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
| Standard InChI | InChI=1S/C17H14Cl2N4O/c18-13-4-3-11(9-14(13)19)23-8-5-15-12(16(23)24)10-20-17(21-15)22-6-1-2-7-22/h3-5,8-10H,1-2,6-7H2 |
| Standard InChI Key | DTCRRENASZFQGY-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylpyrido[4,3-d]pyrimidin-5-one, reflects its intricate architecture. The pyrido[4,3-d]pyrimidine scaffold consists of a fused pyridine and pyrimidine ring system, with substitutions at positions 2 and 6. The 3,5-dichlorophenyl group at position 6 introduces hydrophobic and electron-withdrawing characteristics, while the pyrrolidine moiety at position 2 contributes to conformational flexibility and potential receptor interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄Cl₂N₄O |
| Molecular Weight | 361.2 g/mol |
| Canonical SMILES | C1CCN(C1)C2=NC=C3C(=N2)C=CN(C3=O)C4=CC(=CC(=C4)Cl)Cl |
| InChIKey | BTNBUHDRKZCWOY-UHFFFAOYSA-N |
| PubChem CID | 25251774 |
The presence of two chlorine atoms on the phenyl ring enhances lipid solubility, potentially improving membrane permeability. The pyrrolidine’s secondary amine may facilitate hydrogen bonding with biological targets, a feature common in kinase inhibitors .
Synthetic Methodologies
Multi-Step Synthesis
The synthesis of 6-(3,5-dichlorophenyl)-2-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves sequential modifications of pyrido[4,3-d]pyrimidine precursors. Key steps include:
-
Ring Formation: Cyclocondensation of aminopyridine derivatives with carbonyl sources under acidic conditions generates the pyrido[4,3-d]pyrimidine core.
-
Chlorophenyl Introduction: Suzuki-Miyaura coupling with 3,5-dichlorophenylboronic acid installs the aryl group at position 6, leveraging palladium catalysts (e.g., Pd/C) in dimethylformamide (DMF).
-
Pyrrolidine Functionalization: Nucleophilic substitution at position 2 using pyrrolidine in the presence of a base (e.g., K₂CO₃) completes the synthesis.
Optimization Challenges
Yield optimization requires precise control of reaction parameters:
-
Temperature: Elevated temperatures (80–100°C) improve coupling efficiency but risk decomposition.
-
Solvent Polarity: Polar aprotic solvents like DMF enhance reagent solubility but complicate purification.
-
Catalyst Loading: Palladium concentrations ≥5% increase costs but reduce reaction times.
Pharmacological Activities and Mechanisms
Cardiovascular Effects
Pyridazinone derivatives like 4,5-dihydro-6-phenylpyridazinones exhibit positive inotropic and vasodilatory effects, attributed to phosphodiesterase-III (PDE-III) inhibition . Although the compound’s PDE-III activity remains unconfirmed, its pyrrolidine moiety could modulate cyclic nucleotide signaling, warranting further electrophysiological studies .
Anticancer Prospects
Pyrido[4,3-d]pyrimidines often target kinases involved in oncogenic signaling. For instance, 6-aryl-substituted analogs inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key angiogenesis driver . The dichlorophenyl group’s electron-deficient nature may enhance π-stacking with kinase ATP-binding pockets, suggesting potential anticancer utility.
Mechanistic Hypotheses
Enzyme Inhibition
The compound’s planar pyrido[4,3-d]pyrimidine core may intercalate into enzyme active sites, disrupting substrate binding. Molecular docking studies with homologous proteins (e.g., COX-2, PDE-III) could validate this hypothesis .
Receptor Modulation
Pyrrolidine’s amine group could engage in salt bridges with aspartate or glutamate residues in G protein-coupled receptors (GPCRs), analogous to antipsychotic drugs targeting dopamine receptors .
Preclinical and Developmental Considerations
Pharmacokinetic Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume